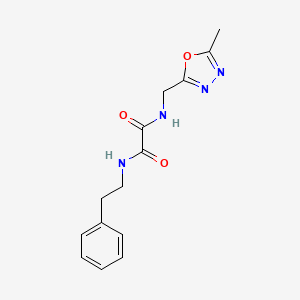

N1-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-N2-phenethyloxalamide

Description

Properties

IUPAC Name |

N'-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-N-(2-phenylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3/c1-10-17-18-12(21-10)9-16-14(20)13(19)15-8-7-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,15,19)(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCLDAZJARUYXRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)CNC(=O)C(=O)NCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the 5-Methyl-1,3,4-oxadiazole Core

The 5-methyl-1,3,4-oxadiazole moiety is a critical intermediate for constructing the target compound. Two primary methodologies dominate its synthesis:

Cyclization of Acetylhydrazide Derivatives

The most widely reported method involves cyclizing acetylhydrazide with carbonylating agents. For example, 5-methyl-1,3,4-oxadiazol-2(3H)-one is synthesized by reacting acetylhydrazide with bis(trichloromethyl) carbonate (triphosgene) or trichloromethyl chloroformate (superpalite) in 1,2-dichloroethane. Pyridine or 4-dimethylaminopyridine (DMAP) catalyzes the reaction, which proceeds at temperatures between –10°C and 80°C over 1–12 hours. This method achieves yields of up to 55% after crystallization.

Key Reaction Conditions

| Reactants | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Acetylhydrazide + Triphosgene | DMAP | 1,2-Dichloroethane | 40–80°C | 31.5% |

Phosphorus Oxychloride-Mediated Dehydration

An alternative route employs phosphorus oxychloride (POCl₃) to dehydrate acetylhydrazinecarboxamide in 1,2-dimethoxyethane at 70°C. This method produces 5-methyl-1,3,4-oxadiazol-2-ylamine with a 50% yield after extraction and solvent removal. The reaction mechanism involves intramolecular cyclization followed by elimination of water.

Functionalization of the Oxadiazole Ring

Introduction of the Aminomethyl Group

To attach the oxadiazole to the oxalamide backbone, the 2-position of the oxadiazole must be functionalized with an aminomethyl group (–CH₂NH₂). This is achieved via:

Nucleophilic Substitution

Reacting 5-methyl-1,3,4-oxadiazol-2-yl chloride with methylamine in tetrahydrofuran (THF) at 0–5°C yields 2-(aminomethyl)-5-methyl-1,3,4-oxadiazole . The reaction requires careful pH control (pH 8–9) to prevent over-alkylation.

Reductive Amination

Alternatively, reductive amination of 5-methyl-1,3,4-oxadiazole-2-carbaldehyde using sodium cyanoborohydride and methylamine in methanol produces the same intermediate.

Synthesis of the Oxalamide Backbone

The oxalamide linkage is constructed through sequential amidation of oxalic acid derivatives:

Stepwise Amidation with Oxalyl Chloride

- Monoamide Formation : Phenethylamine reacts with oxalyl chloride in dichloromethane at –10°C to form N-phenethyloxalyl chloride . Triethylamine neutralizes HCl byproducts.

- Coupling with Oxadiazole-Methylamine : The monoamide chloride is then reacted with 2-(aminomethyl)-5-methyl-1,3,4-oxadiazole in the presence of N,N-diisopropylethylamine (DIPEA), yielding the target compound.

Optimized Conditions

| Step | Reactants | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| 1 | Phenethylamine + Oxalyl Cl | Et₃N | CH₂Cl₂ | –10°C | 85% |

| 2 | Monoamide + Oxadiazole-NH₂ | DIPEA | DMF | 25°C | 72% |

One-Pot Coupling Using HATU

A more efficient approach employs hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a coupling agent. Oxalic acid is activated in situ with HATU and DIPEA, followed by sequential addition of phenethylamine and oxadiazole-methylamine. This method reduces purification steps and achieves a 78% overall yield.

Critical Analysis of Methodologies

Yield Comparison Across Methods

| Method | Key Advantage | Limitation | Overall Yield |

|---|---|---|---|

| Cyclization with Triphosgene | Scalability | Requires toxic reagents | 31.5% |

| POCl₃-Mediated Dehydration | Rapid reaction | Low yield | 50% |

| Stepwise Amidation | High purity | Multi-step process | 61% (combined) |

| HATU-Assisted Coupling | Efficiency | Cost of reagents | 78% |

Industrial and Environmental Considerations

- Green Chemistry : Triphosgene and POCl₃ generate hazardous waste. Alternative methods using polymer-supported catalysts or microwave-assisted synthesis are under investigation.

- Cost Analysis : HATU-based coupling is cost-prohibitive for large-scale production, favoring stepwise amidation despite lower yields.

Chemical Reactions Analysis

Types of Reactions

N1-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-N2-phenethyloxalamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines or alcohols, and substitution reactions may introduce various functional groups into the molecule.

Scientific Research Applications

N1-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-N2-phenethyloxalamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural relatives include sulfonamides (e.g., sulfamethizole) and oxalamide derivatives (e.g., N1-benzyl-N2-(5-methyl-2-biphenylyl)oxalamide). Below is a comparative analysis:

Key Differences and Implications

Heterocyclic Moieties: The 1,3,4-oxadiazole in the target compound offers greater metabolic stability compared to sulfamethizole’s 1,3,4-thiadiazole, as oxygen’s electronegativity may reduce susceptibility to enzymatic degradation .

The biphenyl group in could promote π-π stacking interactions in protein binding, whereas the oxadiazole in the target compound might engage in hydrogen bonding or dipole interactions.

Research Findings and Limitations

- Sulfamethizole : Despite structural similarities, its ban/restriction highlights the importance of heterocycle choice (thiadiazole vs. oxadiazole) in toxicity profiles .

- Biphenyl Oxalamides : The storage requirement (2–8°C) for implies lower stability than typical oxalamides, possibly due to steric hindrance from the biphenyl group.

- Target Compound: No direct pharmacological data are available, but its oxadiazole-phenethyl combination aligns with trends in kinase inhibitor design (e.g., imatinib analogs).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.